Direct Brown 95, Grado Técnico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

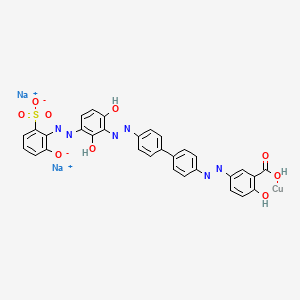

Direct Brown 95, Technical grade, is an azo dye commonly used in the textile industry. It is known for its ability to impart a brown color to various materials, including cotton, leather, plastics, and paper. The compound is characterized by its complex molecular structure, which includes multiple azo groups and hydroxyl groups, contributing to its dyeing properties .

Aplicaciones Científicas De Investigación

Direct Brown 95 has several applications in scientific research:

Chemistry: Used as a model compound for studying azo dye chemistry and reactions.

Biology: Employed in staining techniques for biological tissues.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the textile industry for dyeing fabrics and other materials

Mecanismo De Acción

Target of Action

Direct Brown 95, Technical Grade, also known as disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper, is primarily used as an azo dye . Its primary targets are textiles, leather, plastics, and paper . It binds to these materials, imparting a brown color.

Mode of Action

The compound works by binding to the fibers of the target materials. The azo group (-N=N-) in the compound forms a complex with the material’s surface, leading to the absorption of certain wavelengths of light and reflecting others, which results in the perception of the brown color .

Biochemical Pathways

It’s known that azo dyes can be metabolized by the liver into aromatic amines, some of which have been associated with health risks .

Pharmacokinetics

It’s known that azo dyes can be absorbed and metabolized in the body to various extents depending on their chemical structure . The bioavailability of Direct Brown 95 would depend on factors such as the route of exposure and the individual’s metabolic capacity.

Result of Action

The primary result of Direct Brown 95’s action is the imparting of a brown color to the target materials . . For instance, oral administration to rats of one commercial sample of Direct Brown 95 resulted in one hepatocellular carcinoma and several neoplastic nodules .

Action Environment

The action, efficacy, and stability of Direct Brown 95 can be influenced by various environmental factors. For instance, the dyeing process’s pH and temperature can affect the dye’s binding efficiency to the target material . Furthermore, the compound is listed as an environmental toxin on the US EPA Toxic Release Inventory list (TRI), indicating its potential environmental impact .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Direct Brown 95 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

Coupling: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.

The reaction conditions often include acidic or basic environments, depending on the specific reactants used. The temperature and pH are carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Direct Brown 95 involves large-scale reactors where the diazotization and coupling reactions are carried out in a continuous or batch process. The reactants are mixed in precise proportions, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through filtration, washing, and drying processes .

Análisis De Reacciones Químicas

Types of Reactions

Direct Brown 95 undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form different products.

Reduction: The azo groups can be reduced to amines.

Substitution: The hydroxyl groups can participate in substitution reactions with other reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions

Major Products Formed

Oxidation: Oxidized products include quinones and other aromatic compounds.

Reduction: Reduced products are typically aromatic amines.

Substitution: Substituted products vary depending on the reagents used

Comparación Con Compuestos Similares

Similar Compounds

- Direct Black 38

- Direct Red 28

- Direct Blue 15

Uniqueness

Direct Brown 95 is unique due to its specific molecular structure, which provides distinct dyeing properties. Compared to similar compounds, it offers a different shade of brown and varying degrees of fastness to light and washing .

Propiedades

Número CAS |

16071-86-6 |

|---|---|

Fórmula molecular |

C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |

Peso molecular |

760.1 g/mol |

Nombre IUPAC |

copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |

Clave InChI |

HZBTZQVWJPRVDN-UHFFFAOYSA-J |

SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |

Punto de ebullición |

Decomposes (NTP, 1992) |

melting_point |

Decomposes (NTP, 1992) |

Descripción física |

C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |

Solubilidad |

5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.